molecular formula C18H21N5O2 B2633772 (4-Nicotinoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone CAS No. 1903036-03-2

(4-Nicotinoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone

Cat. No.: B2633772
CAS No.: 1903036-03-2
M. Wt: 339.399
InChI Key: FFHFTUVXXPNNDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Nicotinoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a complex chemical reagent designed for advanced pharmaceutical and biochemical research. This compound features a hybrid structure incorporating a nicotinoylpiperazine moiety and a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine unit, a scaffold recognized for its significant research value. The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine component is a key structural feature in novel photosensitizers, which have demonstrated impressive, nanomolar-level activity against melanoma cells in investigative studies . Its high absorption properties make derivatives of this scaffold particularly promising for applications in Photodynamic Therapy (PDT), offering a potential pathway to overcome the resistance of melanotic melanoma to treatment . Simultaneously, the piperazine-carbonyl structural motif, analogous to known pharmacophores, is often explored for its ability to interact with biological targets, such as through hydrogen bonding, which is a critical interaction for agonists targeting certain neuronal receptors . Researchers are investigating this compound and its analogs as a versatile scaffold in medicinal chemistry, with potential applications ranging from the development of new anti-cancer agents to the exploration of neurological therapeutics. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

pyridin-3-yl-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c24-17(14-4-3-6-19-13-14)21-8-10-22(11-9-21)18(25)16-12-15-5-1-2-7-23(15)20-16/h3-4,6,12-13H,1-2,5,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHFTUVXXPNNDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=CN=CC=C4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nicotinoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the nicotinoylpiperazine intermediate, which is then coupled with the tetrahydropyrazolopyridine derivative under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(4-Nicotinoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups in the compound are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

(4-Nicotinoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Nicotinoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Biological Activity

The compound (4-Nicotinoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone has garnered interest in pharmacological research due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound includes a piperazine ring substituted with a nicotinoyl group and a tetrahydropyrazolo-pyridine moiety. The molecular formula is C16H20N4OC_{16}H_{20}N_4O with a molecular weight of approximately 284.36 g/mol.

Research indicates that the compound may interact with various biological targets, particularly within the central nervous system (CNS) and in infectious disease models. Its structural components suggest potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.

Antiparasitic Activity

A recent study highlighted the compound's inhibitory effects on sterol biosynthesis enzymes in Leishmania species. It was shown to inhibit CYP51 and CYP5122A1 enzymes, critical for the survival of these parasites. The compound demonstrated selectivity for inhibiting L. donovani promastigote proliferation with EC50 values in the low micromolar range, indicating its potential as an antileishmanial drug candidate .

Anticancer Potential

The compound's structural similarity to known kinase inhibitors suggests it may also exhibit anticancer properties. In vitro studies have indicated that similar compounds can inhibit TGF-β type I receptor kinase, which is implicated in various cancer pathways .

Study 1: Inhibition of Leishmania Growth

In a study evaluating various compounds for their ability to inhibit Leishmania growth, (4-Nicotinoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone was found to significantly reduce the viability of L. donovani promastigotes compared to control groups. The study reported an IC50 value indicating effective inhibition at concentrations that were non-toxic to mammalian cells .

Study 2: Kinase Inhibition

Another investigation focused on the compound's potential as a kinase inhibitor revealed that it could effectively inhibit TGF-β signaling pathways in cancer cell lines. The results showed a dose-dependent response with significant reductions in cellular proliferation at specific concentrations .

Data Table: Biological Activities Overview

Activity TypeTarget/PathwayEC50/IC50 ValueReference
AntiparasiticL. donovani PromastigotesLow micromolar range
Kinase InhibitionTGF-β Type I Receptor Kinase0.013 μM

Comparison with Similar Compounds

Research Findings and Implications

While experimental data for the target compound is lacking, inferences from structural analogs suggest:

  • Bioactivity: The nicotinoyl substitution may improve binding to hydrophobic pockets in enzymes or receptors, as observed in kinase inhibitors with similar acylated piperazines .
  • Synthetic Challenges: Introducing the nicotinoyl group requires additional steps (e.g., coupling reactions), increasing synthetic complexity compared to the unsubstituted analog .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.